molecular formula C26H30ClN3O3S B12638541 methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate

methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate

Cat. No.: B12638541
M. Wt: 500.1 g/mol
InChI Key: FLULVLCYCBVORD-QFIPXVFZSA-N
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Description

Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a chlorinated benzo-cyclohepta-pyridine core, making it a subject of interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo-cyclohepta-pyridine core: This is achieved through a series of cyclization reactions involving chlorinated aromatic compounds.

    Introduction of the piperidine moiety: This step involves the reaction of the core structure with piperidine under controlled conditions.

    Methionine esterification: The final step involves the esterification of L-methionine with the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Common solvents used include tetrahydrofuran (THF), toluene, and diethyl ether .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate is unique due to its specific esterification with L-methionine, which imparts distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C26H30ClN3O3S

Molecular Weight

500.1 g/mol

IUPAC Name

methyl (2S)-2-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C26H30ClN3O3S/c1-33-25(31)22(11-15-34-2)29-26(32)30-13-9-17(10-14-30)23-21-8-7-20(27)16-19(21)6-5-18-4-3-12-28-24(18)23/h3-4,7-8,12,16,22H,5-6,9-11,13-15H2,1-2H3,(H,29,32)/t22-/m0/s1

InChI Key

FLULVLCYCBVORD-QFIPXVFZSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Canonical SMILES

COC(=O)C(CCSC)NC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

Origin of Product

United States

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